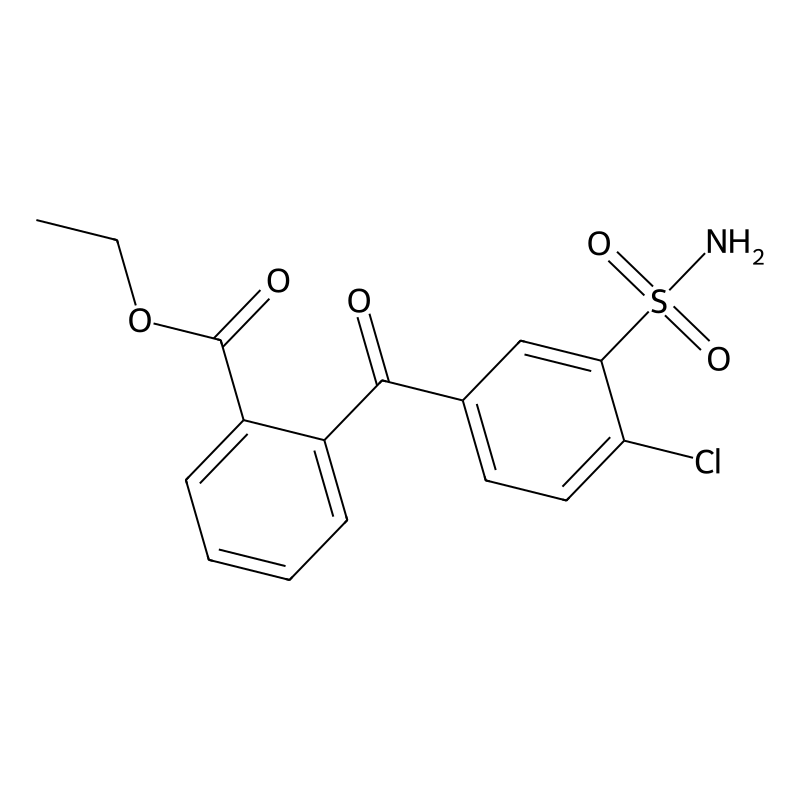

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is a chemical compound characterized by its distinctive structure, which includes a benzoyl moiety attached to an ethyl ester and a sulfonamide group. The molecular formula for this compound is , and it has a molecular weight of approximately 365.80 g/mol. This compound is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

- Reduction: The sulfonamide group may be reduced under specific conditions, potentially altering the biological activity of the compound.

These reactions highlight the versatility of ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate in synthetic organic chemistry.

The biological activity of ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is primarily linked to its structural components. Compounds with similar sulfonamide groups are often known for their antibacterial properties. Although specific studies on this compound may be limited, related compounds have shown activity against various bacterial strains and potential use as anti-inflammatory agents. The presence of the chloro substituent may also enhance the compound's bioactivity by increasing lipophilicity, which can improve membrane permeability.

The synthesis of ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate can be achieved through several methods:

- Acylation Reaction:

- Starting from 4-chloro-3-sulfamoylbenzoic acid, an acylation reaction with ethyl alcohol in the presence of a catalyst (such as sulfuric acid) can yield the desired ester.

- Esterification:

- Direct esterification of the corresponding carboxylic acid with ethyl alcohol under reflux conditions can also produce ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate.

- Using Chlorides:

- The reaction of 4-chloro-3-sulfamoylbenzoyl chloride with ethyl benzoate in a suitable solvent can lead to the formation of this compound.

These methods allow for efficient synthesis while providing opportunities for further functionalization.

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate finds applications primarily in pharmaceutical research and development. Its potential uses include:

- Intermediate in Drug Synthesis: It serves as a precursor for synthesizing various pharmaceutical agents, particularly those targeting bacterial infections or inflammatory conditions.

- Research Reagent: Utilized in laboratories for studying sulfonamide-related compounds and their derivatives.

- Potential Agrochemical

Interaction studies involving ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate typically focus on its reactivity with biological molecules or other chemical entities. Investigations may include:

- Binding Affinity Studies: Assessing how well the compound interacts with specific enzymes or receptors related to its biological activity.

- Metabolic Stability: Evaluating how the compound is metabolized in biological systems, which can influence its efficacy and safety profile.

These studies are vital for understanding the pharmacokinetics and pharmacodynamics associated with this compound.

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate shares structural similarities with several related compounds, which can provide insights into its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 4-Chloro-3-sulfamoylbenzoic Acid | Contains a sulfonamide group | Lacks ethyl ester functionality | |

| Chlorthalidone | A diuretic agent with similar sulfonamide structure | Primarily used as a medication | |

| Sulfamethoxazole | Known antibiotic with a sulfonamide group | Different substituents lead to distinct biological properties |

The unique combination of an ethyl ester and a chloro-substituted sulfonamide distinguishes ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate from these compounds, potentially endowing it with unique pharmacological properties.